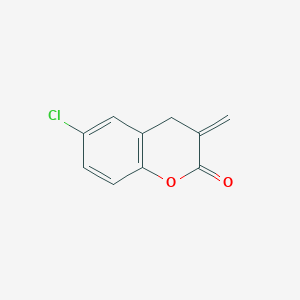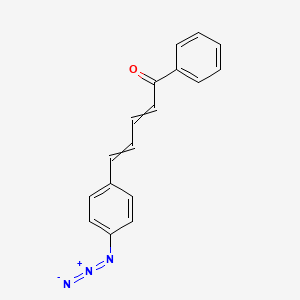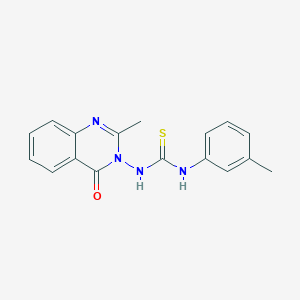
Thiourea, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N'-(3-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiourea, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N’-(3-methylphenyl)- is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a quinazolinone core and thiourea linkage, makes it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiourea, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N’-(3-methylphenyl)- typically involves the reaction of 2-methyl-4-oxo-3(4H)-quinazoline with 3-methylphenyl isothiocyanate. The reaction is usually carried out in an appropriate solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Thiourea, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N’-(3-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of thiourea, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N’-(3-methylphenyl)- involves its interaction with specific molecular targets and pathways. The quinazolinone core may interact with enzymes or receptors, leading to modulation of biological activities. The thiourea moiety can form hydrogen bonds or coordinate with metal ions, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiourea derivatives: Compounds with similar thiourea linkages but different substituents.
Quinazolinone derivatives: Compounds with the quinazolinone core but different functional groups.
Uniqueness
Thiourea, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N’-(3-methylphenyl)- is unique due to its specific combination of the quinazolinone core and thiourea linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Conclusion
Thiourea, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N’-(3-methylphenyl)- is a compound of significant interest in various scientific fields Its unique structure and diverse reactivity make it a valuable subject for research in chemistry, biology, medicine, and industry
Eigenschaften
CAS-Nummer |
105886-56-4 |
|---|---|
Molekularformel |
C17H16N4OS |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
1-(2-methyl-4-oxoquinazolin-3-yl)-3-(3-methylphenyl)thiourea |
InChI |
InChI=1S/C17H16N4OS/c1-11-6-5-7-13(10-11)19-17(23)20-21-12(2)18-15-9-4-3-8-14(15)16(21)22/h3-10H,1-2H3,(H2,19,20,23) |
InChI-Schlüssel |
ZULHKZAESFLUQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)NC(=S)NN2C(=NC3=CC=CC=C3C2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



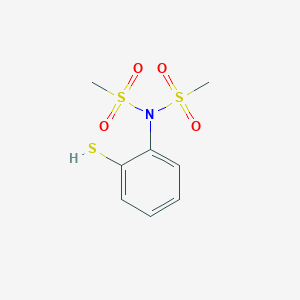

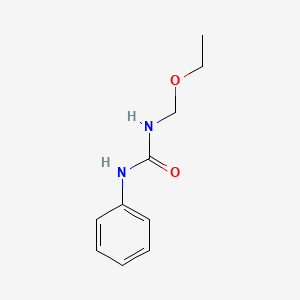
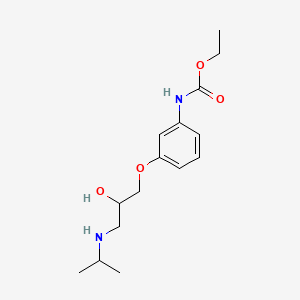
![2,2'-{2-[(Pyridin-4-yl)methylidene]hydrazine-1,1-diyl}diacetic acid](/img/structure/B14342255.png)
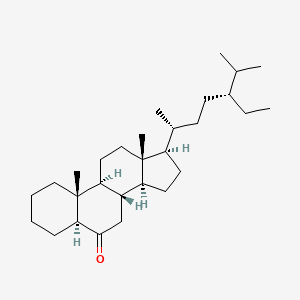
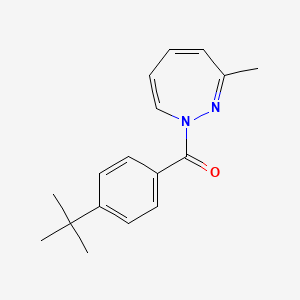

![2-{2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B14342283.png)


